4-(2-chlorophenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
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Description
4-(2-chlorophenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C19H18ClN3O3 and its molecular weight is 371.82. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Hydrogen Bonding
The study of hydrogen bonding and crystal structures of similar pyrimidine derivatives has provided insights into their molecular conformations and interactions. For instance, research on anticonvulsant enaminones, closely related to the compound , has revealed how the cyclohexene rings adopt sofa conformations, and the intermolecular N-H⋯O=C hydrogen bonds form infinite chains of molecules, offering a foundation for understanding their molecular stability and reactivity (Kubicki, Bassyouni, & Codding, 2000).
Antimicrobial and Anti-inflammatory Agents
Compounds structurally related to 4-(2-chlorophenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide have been synthesized and evaluated for their antimicrobial activities. Some of these compounds exhibited significant inhibition on bacterial and fungal growth, comparable to standard drugs, indicating their potential as antimicrobial and anti-inflammatory agents (Akbari et al., 2008).
Synthesis and Characterization of Derivatives
The synthesis of novel benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic properties, demonstrates the versatility of pyrimidine derivatives in drug development. These compounds, through their synthesis process, underline the chemical adaptability and potential therapeutic uses of pyrimidine derivatives (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Cytotoxicity Studies
Research into the cytotoxicity of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including studies on Ehrlich Ascites Carcinoma (EAC) cells, highlights the potential of pyrimidine derivatives in cancer therapy. These studies are crucial for identifying compounds with favorable anticancer properties (Hassan, Hafez, & Osman, 2014).
Electrochromic and Conductive Properties
The exploration of novel aromatic polyamides with pendant dimethoxy-substituted triphenylamine units, derived from pyrimidine structures, showcases their application in electrochromic devices. These polymers exhibit excellent levels of thermal stability, strong UV-vis absorption, and pronounced electrochromic activity, demonstrating the utility of pyrimidine derivatives in materials science (Chang & Liou, 2008).
Properties
IUPAC Name |
4-(2-chlorophenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-11-16(18(24)22-14-9-5-6-10-15(14)26-2)17(23-19(25)21-11)12-7-3-4-8-13(12)20/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSXXCOXLYMIRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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